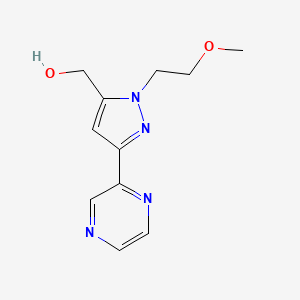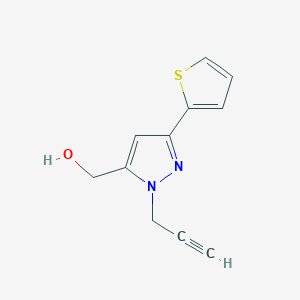
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
2-(5-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CEMP) is an organic compound that is widely used in scientific research. It is a highly versatile compound with a range of applications in organic synthesis, medicinal chemistry, and biochemistry. CEMP is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and two carbon atoms. It is a colorless crystalline solid that is insoluble in water and has a molecular weight of 172.09 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Chemical Synthesis Techniques : Various methods have been developed for the synthesis of pyrazole derivatives, including green, solvent-free approaches and microwave-assisted synthesis, highlighting advancements in efficient and environmentally friendly chemical synthesis techniques (Al-Matar et al., 2010), (Martins et al., 2006).
Novel Synthetic Pathways : Research has focused on developing new synthetic pathways for pyrazoles, incorporating different functionalized substituents, which are essential for creating compounds with potential applications in medicinal chemistry and materials science (Grotjahn et al., 2002).
Biological Activities
Antimicrobial Properties : Some studies have focused on the antimicrobial and antifungal activities of pyrazole derivatives, suggesting their potential use as therapeutic agents against various pathogens (Hassan, 2013), (Azab et al., 2013).
Antidiabetic Potential : The synthesis and evaluation of benzimidazole-pyrazoline hybrid molecules have been explored, with some compounds showing promising α-glucosidase inhibition activity, indicating potential applications in the treatment of diabetes (Ibraheem et al., 2020).
Chemical Properties and Applications
Ligand Synthesis for Coordination Chemistry : Research into the synthesis of pyrazoles with functionalized side chains aims at creating novel ligands for use in coordination chemistry, potentially impacting the development of new catalysts and metal-organic frameworks (Grotjahn et al., 2002).
Antioxidant Properties : The characterization and antioxidant properties of novel pyrazole derivatives have been studied, highlighting their potential in combating oxidative stress-related diseases (Naveen et al., 2021).
Eigenschaften
IUPAC Name |
2-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-15-8(6-11)5-9(14-15)10-7-12-3-4-13-10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKFZWSOMKDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















